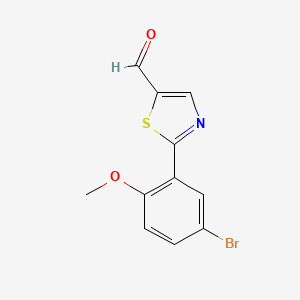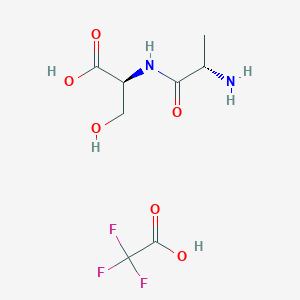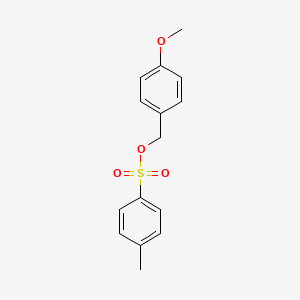
p-Methoxybenzyl tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Methoxybenzyl tosylate: is an organic compound commonly used in organic synthesis as a protecting group for alcohols and amines. The compound is derived from p-methoxybenzyl alcohol and p-toluenesulfonyl chloride. It is known for its stability under various reaction conditions and its ability to be selectively removed, making it a valuable tool in multi-step synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of p-methoxybenzyl tosylate typically involves the reaction of p-methoxybenzyl alcohol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane. The general reaction scheme is as follows:
p-Methoxybenzyl alcohol+p-Toluenesulfonyl chloride→p-Methoxybenzyl tosylate+HCl
Industrial Production Methods: In industrial settings, the preparation of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: p-Methoxybenzyl tosylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tosylate group is replaced by a nucleophile.
Oxidation Reactions: The compound can be oxidized to form p-methoxybenzaldehyde under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation: Reagents such as dichlorodicyanobenzoquinone (DDQ) are used for oxidative deprotection.
Major Products:
Substitution Reactions: The major products are the substituted derivatives where the tosylate group is replaced by the nucleophile.
Oxidation Reactions: The major product is p-methoxybenzaldehyde.
Scientific Research Applications
Chemistry: p-Methoxybenzyl tosylate is widely used as a protecting group in organic synthesis. It helps in the selective protection and deprotection of alcohols and amines, facilitating complex synthetic routes.
Biology and Medicine: In biological research, this compound is used in the synthesis of various bioactive molecules. Its ability to protect functional groups during multi-step synthesis is crucial in the preparation of pharmaceuticals and other biologically active compounds.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and intermediates. Its stability and ease of removal make it a valuable reagent in large-scale chemical manufacturing.
Mechanism of Action
Protection Mechanism: The protection of alcohols and amines using p-methoxybenzyl tosylate follows the mechanism of the Williamson ether synthesis. The reaction involves the formation of an alkoxide intermediate, which undergoes nucleophilic substitution with p-methoxybenzyl chloride.
Deprotection Mechanism: The deprotection of this compound can be achieved through oxidative conditions using DDQ. The oxidation process involves the formation of a charge transfer complex, followed by hydrolysis to release the deprotected compound and p-methoxybenzaldehyde.
Comparison with Similar Compounds
Benzyl Tosylate: Similar to p-methoxybenzyl tosylate but lacks the methoxy group, making it less electron-donating.
Dimethoxybenzyl Tosylate: Contains additional methoxy groups, providing different reactivity and stability profiles.
Uniqueness: this compound is unique due to its electron-donating methoxy group, which enhances its stability and reactivity under specific conditions. This makes it a preferred choice for selective protection and deprotection in complex synthetic routes.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, biology, medicine, and industry. Its ability to protect and deprotect functional groups under mild conditions makes it an invaluable tool for chemists and researchers. The compound’s unique properties and reactivity distinguish it from similar compounds, highlighting its importance in scientific research and industrial applications.
Properties
IUPAC Name |
(4-methoxyphenyl)methyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4S/c1-12-3-9-15(10-4-12)20(16,17)19-11-13-5-7-14(18-2)8-6-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFYVRPTXWDXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
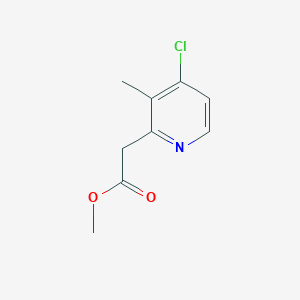
![6,6-Dimethyl-1-oxaspiro[2.6]nonane](/img/structure/B13565086.png)
![(3R)-3-{[(benzyloxy)carbonyl]amino}-4-phenylbutanoic acid](/img/structure/B13565094.png)
![1H,2H,3H-pyrido[2,3-b][1,4]oxazin-7-aminedihydrochloride](/img/structure/B13565104.png)
![Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-azaspiro[2.5]oct-6-ene-4-carboxylate](/img/structure/B13565108.png)
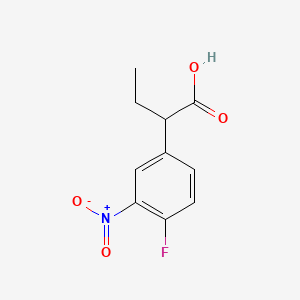
![tert-butyl3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylatehydrochloride](/img/structure/B13565111.png)
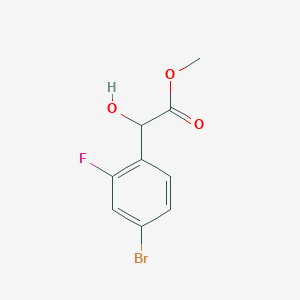
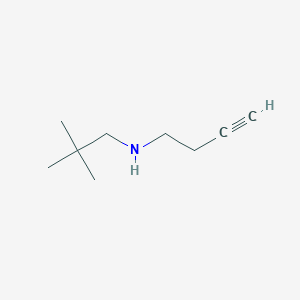


![2-[(Tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B13565155.png)
